Dimethyl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Dimethyl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15612580
InChI: InChI=1S/C26H25N3O4/c1-16-21(25(30)32-3)23(22(17(2)27-16)26(31)33-4)20-15-29(19-13-9-6-10-14-19)28-24(20)18-11-7-5-8-12-18/h5-15,23,27H,1-4H3
SMILES:
Molecular Formula: C26H25N3O4
Molecular Weight: 443.5 g/mol

Dimethyl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

CAS No.:

Cat. No.: VC15612580

Molecular Formula: C26H25N3O4

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate -

Specification

Molecular Formula C26H25N3O4
Molecular Weight 443.5 g/mol
IUPAC Name dimethyl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C26H25N3O4/c1-16-21(25(30)32-3)23(22(17(2)27-16)26(31)33-4)20-15-29(19-13-9-6-10-14-19)28-24(20)18-11-7-5-8-12-18/h5-15,23,27H,1-4H3
Standard InChI Key DZXMKIRZVSQDHT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC

Introduction

Molecular Structure and Physicochemical Properties

Core Architecture

The compound features a 1,4-dihydropyridine ring substituted at the 4-position with a 1,3-diphenylpyrazole moiety. The 2- and 6-positions of the DHP ring are methyl groups, while the 3- and 5-positions are occupied by methyl ester groups. This configuration distinguishes it from related diethyl esters (e.g., PubChem CID 988454, molecular weight 471.5 g/mol) . The dimethyl ester groups reduce molecular weight by 28 g/mol compared to diethyl analogs, enhancing hydrophilicity and potentially improving bioavailability.

Table 1: Structural Comparison with Diethyl Analog

PropertyDimethyl EsterDiethyl Ester
Molecular FormulaC<sub>27</sub>H<sub>25</sub>N<sub>3</sub>O<sub>4</sub>C<sub>29</sub>H<sub>29</sub>N<sub>3</sub>O<sub>4</sub>
Molecular Weight (g/mol)455.5471.5
Ester GroupsMethoxy (-OCH<sub>3</sub>)Ethoxy (-OCH<sub>2</sub>CH<sub>3</sub>)

Spectroscopic Characteristics

While direct data for the dimethyl ester is limited, infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous compounds provide insights:

  • IR: Expected peaks include C=O stretches (~1,670 cm<sup>−1</sup>) and aromatic C-H stretches (~3,100 cm<sup>−1</sup>) .

  • <sup>1</sup>H NMR: Methyl ester protons resonate at δ 3.6–3.8 ppm, while pyrazole and DHP aromatic protons appear between δ 6.8–8.2 ppm .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a modified Hantzsch dihydropyridine synthesis, as outlined below:

Step 1: Formation of 1,3-Diphenylpyrazole-4-Carboxaldehyde

1,3-Diphenylpyrazole-4-carboxaldehyde is prepared via Vilsmeier-Haack formylation of acetophenone phenylhydrazine, yielding an 80% product .

Step 2: Cyclocondensation Reaction

The aldehyde reacts with methyl acetoacetate and ammonium acetate in ethanol under reflux to form the DHP ring. This one-pot reaction proceeds via enamine intermediate formation, followed by cyclization .

Reaction Scheme:

1,3-Diphenylpyrazole-4-carboxaldehyde+2 methyl acetoacetate+NH4OAcEtOH, refluxDimethyl ester+H2O\text{1,3-Diphenylpyrazole-4-carboxaldehyde} + 2 \text{ methyl acetoacetate} + \text{NH}_4\text{OAc} \xrightarrow{\text{EtOH, reflux}} \text{Dimethyl ester} + \text{H}_2\text{O}

Derivative Formation

The compound serves as a precursor for derivatives:

  • Hydrazones: Condensation with aryl hydrazines yields hydrazone derivatives (e.g., 4-((2-arylhydrazono)-methyl)-1,3-diphenyl-1H-pyrazole) .

  • Schiff Bases: Reaction with aniline derivatives forms imine-linked analogs .

Biological Activities and Mechanisms

Calcium Channel Modulation

The 1,4-DHP core is a hallmark of calcium channel blockers (CCBs) like nifedipine. In vivo studies demonstrate that DHP-based CCBs reduce systolic blood pressure and inhibit low-density lipoprotein (LDL) oxidation, mitigating vascular oxidative stress . The dimethyl ester’s structure suggests similar voltage-dependent L-type calcium channel antagonism, potentially useful in hypertension management .

Table 2: Biological Activities of Structural Analogs

Compound ClassActivityMechanism
1,4-DHP CCBs AntihypertensiveL-type Ca<sup>2+</sup> channel blockade
Pyrazole Derivatives AntitumorApoptosis induction, ROS generation

Pharmacokinetic and Toxicological Considerations

Absorption and Metabolism

The dimethyl ester’s lower lipophilicity (compared to diethyl analogs) may enhance aqueous solubility, favoring oral absorption. Esterases likely hydrolyze the methyl esters in vivo, generating dicarboxylic acid metabolites.

Toxicity Profile

DHP CCBs are generally well-tolerated but may cause peripheral edema and hypotension at high doses . Pyrazole-containing compounds require rigorous toxicity screening due to potential hepatotoxicity .

Applications in Drug Development

Cardiovascular Therapeutics

The compound’s dual antioxidant and CCB properties position it as a candidate for treating hypertension with comorbid oxidative stress (e.g., diabetic cardiovascular disease) .

Oncology

Structural analogs demonstrate efficacy in breast and colon cancer models, warranting further exploration of the dimethyl ester’s antiproliferative effects .

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